Licoisoflavanone

Descripción general

Descripción

Licoisoflavanone is a phenolic compound derived from licorice, specifically from the Glycyrrhiza species. It belongs to the class of isoflavanones, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including antioxidant, antimicrobial, and cytotoxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Licoisoflavanone can be synthesized through biotransformation processes using microorganisms. For instance, the fungal strain Aspergillus niger KCCM 60332 has been employed to transform licorice phenolics into this compound through a series of reactions such as hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of licorice roots followed by purification processes. High-performance liquid chromatography is often used to isolate and purify this compound from licorice extracts .

Análisis De Reacciones Químicas

Types of Reactions: Licoisoflavanone undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Aplicaciones Científicas De Investigación

Antiviral Properties

Licoisoflavanone has been identified as a potential therapeutic agent against viral infections, including COVID-19. A study utilizing deep learning-based network pharmacology revealed that this compound, alongside other compounds from licorice, interacts with key targets associated with SARS-CoV-2. Specifically, it was shown to influence pathways related to inflammation and immune response, which are critical in managing viral infections .

Table 1: Key Targets and Pathways Involved in COVID-19 Treatment

| Compound | Target Protein | Pathway Involvement |

|---|---|---|

| This compound | SYK | NF-kB signaling pathway |

| JAK2 | cAMP signaling pathway | |

| PTEN | P53 signaling pathway |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines. For instance, studies on colon carcinoma (CT-26) cells indicated that this compound could suppress cell growth and induce apoptosis, making it a candidate for cancer therapy .

Case Study: Inhibition of Colon Carcinoma

- Cell Line : CT-26 (Colon Carcinoma)

- Method : Cell Counting Kit-8 (CCK-8) assay

- Findings : this compound reduced cell viability significantly at concentrations below 50 µg/ml.

Immunomodulatory Effects

This compound has shown promise as an immunomodulatory agent. Studies indicate that it can enhance immune responses by stimulating T lymphocyte proliferation and increasing the secretion of cytokines such as IL-7, which is crucial for immune cell maturation .

Table 2: Immunomodulatory Effects of this compound

| Effect | Measurement Method | Outcome |

|---|---|---|

| T lymphocyte proliferation | Trypan blue exclusion assay | Increased proliferation observed |

| Cytokine secretion | ELISA | Enhanced IL-7 production |

Antioxidant Activity

This compound possesses significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals and reduce oxidative damage has been documented in various studies, highlighting its potential in treating conditions linked with oxidative stress .

Structural Modifications for Enhanced Activity

Recent research has focused on the structural modification of this compound to enhance its therapeutic efficacy. Modifications have been shown to improve its inhibitory activity against cancer cell lines and increase its bioavailability. This area of research is promising for developing more effective derivatives for clinical applications .

Mecanismo De Acción

Licoisoflavanone exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Comparación Con Compuestos Similares

Licoisoflavanone is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Glycyrrhisoflavone: Another isoflavone from licorice with potent antibacterial effects.

Echinatin: A chalcone from licorice with antimicrobial properties.

Isobavachalcone: A chalcone with cytotoxic activities.

Actividad Biológica

Licoisoflavanone, a compound derived from licorice (Glycyrrhiza species), has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

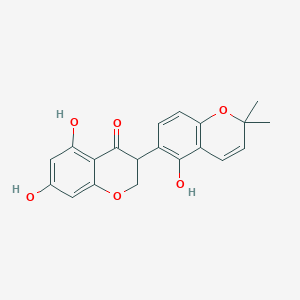

This compound is classified as a flavonoid, specifically an isoflavonoid. Its chemical structure contributes to its biological activity, particularly its ability to interact with various biological targets. The molecular formula of this compound is C₁₅H₁₄O₅, and it features a chromone backbone that is characteristic of flavonoids.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. The following table summarizes key findings from in vitro studies:

| Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast cancer) | 10-50 | Induction of apoptosis | |

| HCT116 (Colon cancer) | 5-20 | Inhibition of cell growth | |

| A549 (Lung cancer) | 25-100 | Reduction in viability |

In a specific case study, this compound was tested against human colon cancer cells (HCT116). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for this compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages. A notable study evaluated the compound's effects on lipopolysaccharide (LPS)-induced inflammation:

The data indicates that this compound significantly reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial effects of this compound have been explored against various pathogens, including antibiotic-resistant strains. In vitro studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect | Reference |

|---|---|---|---|

| MRSA | ≤10 | Inhibition of growth | |

| E. coli | ≤20 | Bactericidal effect |

In one case study involving MRSA, this compound showed potent antibacterial activity with an MIC value significantly lower than many conventional antibiotics, suggesting its potential role in combating resistant infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits NF-kB signaling pathways, reducing the expression of inflammatory cytokines.

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation.

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPLDZUOFZXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984564 | |

| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-26-3 | |

| Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological targets have been identified for licoisoflavanone and what are the downstream effects of this interaction?

A1: this compound has been identified as a potent activator of the Pregnane X receptor (PXR) []. PXR is a xenobiotic receptor involved in the regulation of drug metabolism and transport. Activation of PXR by this compound can lead to the induction of drug-metabolizing enzymes and transporters, which may have implications for drug interactions. Additionally, this compound exhibits cytotoxic activities against various human cancer cell lines, including A375P, MCF-7, and HT-29 [].

Q2: Can you describe the structural characteristics of this compound?

A2: this compound possesses a characteristic isoflavanone skeleton. Although a specific molecular formula and weight were not provided in the provided abstracts, its structure consists of two benzene rings (A and B) linked by a three-carbon unit forming a pyran ring (C). A prominent structural feature is the presence of a prenyl group attached to ring A []. This prenylation is commonly observed in other licorice-derived isoflavonoids and contributes to their biological activity.

Q3: What is the significance of this compound being found in licorice species and how does its presence contribute to the understanding of licorice's traditional use?

A3: this compound is primarily found in licorice species, particularly Glycyrrhiza uralensis, and is considered a characteristic marker compound for this species [, ]. Traditional Chinese Medicine utilizes licorice for various ailments, including insomnia, anxiety, and respiratory issues []. The identification of this compound and its biological activities, such as PXR activation and cytotoxicity, provides insights into the potential molecular mechanisms underlying these traditional uses.

Q4: How does the structure of this compound compare to other related compounds found in licorice, and does this similarity relate to similar activities?

A4: this compound shares structural similarities with other bioactive compounds found in licorice, such as glycyrrhisoflavone, echinatin, and isobavachalcone, particularly the presence of prenyl groups and the isoflavan or chalcone skeletons []. These structural similarities often translate to overlapping biological activities. For example, both this compound and glycycoumarin, another licorice constituent, have been identified as PXR activators [, ].

Q5: Are there any computational studies that shed light on this compound's interactions with its target?

A5: Yes, computational tools like molecular docking have been used to study the interaction of this compound with targets like PXR []. These studies can predict the binding affinity and potential binding modes of this compound within the active site of the receptor, providing insights into the molecular basis of its activity.

Q6: What analytical techniques are commonly employed to identify and quantify this compound in complex mixtures like licorice extracts?

A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique frequently used for the separation, identification, and quantification of this compound in complex mixtures [, ]. This technique combines the separation capabilities of HPLC with the detection sensitivity and structural information provided by mass spectrometry. Additionally, NMR spectroscopy, particularly 1H NMR and HMBC experiments, are invaluable for characterizing the structure and quantifying this compound, even within complex metabolomes [].

Q7: Has the biotransformation of this compound been investigated, and what is the significance of such studies?

A7: Yes, studies have investigated the biotransformation of this compound using fungal strains like Aspergillus niger []. These studies aim to identify the metabolites produced when this compound is metabolized, potentially uncovering novel derivatives with altered biological activities. Understanding the metabolic fate of this compound is crucial for assessing its efficacy and safety in vivo.

Q8: What are the implications of this compound's potential to modulate PXR activity in a clinical context?

A8: this compound's ability to activate PXR raises concerns about potential herb-drug interactions, especially for individuals consuming licorice supplements alongside prescription medications []. PXR activation can induce drug-metabolizing enzymes, potentially altering the pharmacokinetics and efficacy of co-administered drugs. Further research is crucial to determine the clinical relevance of these interactions and establish safe dosage recommendations for licorice supplements.

Q9: Have any studies investigated the potential for resistance to this compound's cytotoxic effects in cancer cells?

A9: While this compound exhibits cytotoxic activity against certain cancer cell lines [], the provided abstracts do not mention specific studies investigating resistance mechanisms. Future research focusing on the long-term effects of this compound on cancer cells and exploring potential resistance development will be essential to evaluate its suitability as a potential anticancer agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.